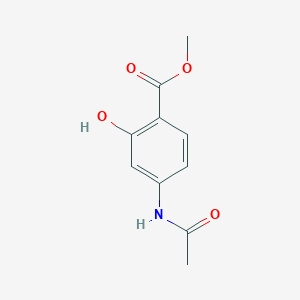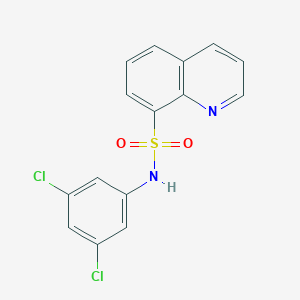
N-(3,5-Dichlorophenyl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dichlorophenyl)-8-quinolinesulfonamide, commonly known as DCQA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCQA is a sulfonamide derivative of quinoline, which is a heterocyclic aromatic compound that exhibits a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
DCQA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of DCQA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. DCQA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DCQA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. DCQA has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, DCQA has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DCQA has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on DCQA. One area of research is the development of DCQA derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of DCQA in more detail. Additionally, DCQA could be studied for its potential applications in agriculture, such as its ability to inhibit the growth of plant pathogens. Overall, DCQA has significant potential for various scientific research applications, and further research is warranted to fully explore its potential.
Synthesemethoden
DCQA can be synthesized by reacting 3,5-dichloroaniline with 8-hydroxyquinoline in the presence of sulfuric acid. The resulting mixture is then treated with sodium hydroxide to obtain DCQA as a solid product. This synthesis method has been optimized to achieve high yields and purity of DCQA.
Eigenschaften
CAS-Nummer |
158729-29-4 |
|---|---|
Produktname |
N-(3,5-Dichlorophenyl)-8-quinolinesulfonamide |
Molekularformel |
C15H10Cl2N2O2S |
Molekulargewicht |
353.2 g/mol |
IUPAC-Name |
N-(3,5-dichlorophenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-7-12(17)9-13(8-11)19-22(20,21)14-5-1-3-10-4-2-6-18-15(10)14/h1-9,19H |
InChI-Schlüssel |
OULKNAVVGXZJNK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)N=CC=C2 |
Andere CAS-Nummern |
158729-29-4 |
Synonyme |
N-(3,5-dichlorophenyl)quinoline-8-sulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



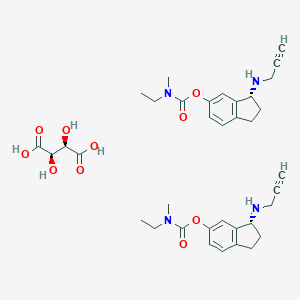
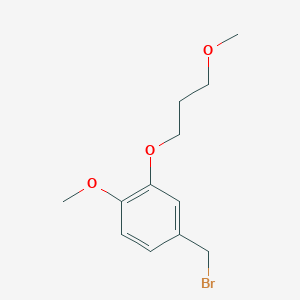
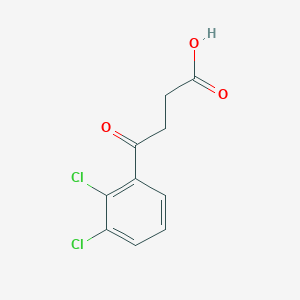
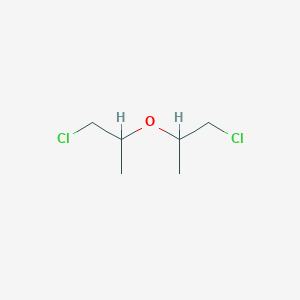
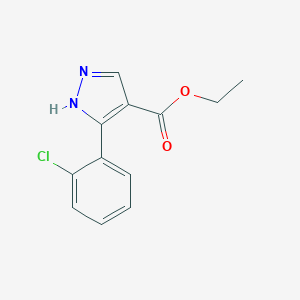
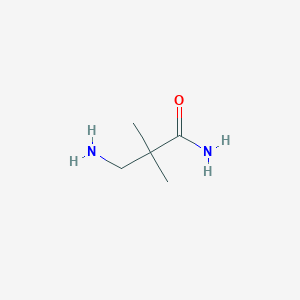
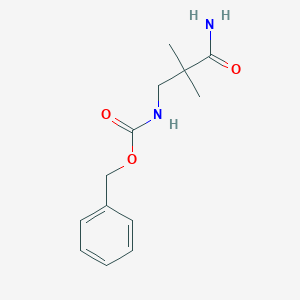
![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)
![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S, 4R)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic Acid 1,1-tert-Butyl Ester](/img/structure/B132600.png)
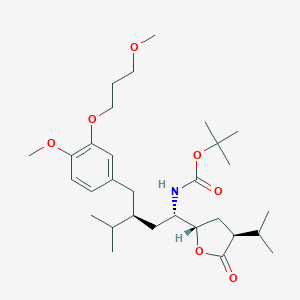
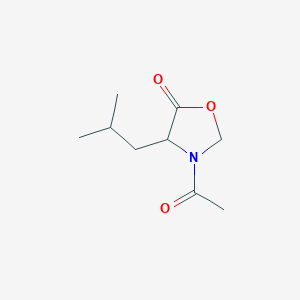
![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)
